molecular formula C23H48O2 B14502775 Tricosane-2,5-diol CAS No. 63125-81-5

Tricosane-2,5-diol

Cat. No.: B14502775
CAS No.: 63125-81-5
M. Wt: 356.6 g/mol
InChI Key: OFVHMOQWHMADEW-UHFFFAOYSA-N
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Description

Tricosane-2,5-diol is a high-purity aliphatic diol compound provided as a research-grade chemical standard. This product is intended for use in analytical methodology development, as a standard in chromatography and mass spectrometry, and for fundamental investigations in organic synthesis and material science. The physiological role, mechanism of action, and full spectrum of applications for this compound are areas of active scientific exploration in various fields. Researchers value this compound for its potential as a building block in synthesizing more complex molecules and for studying the properties of long-chain diols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

63125-81-5

Molecular Formula

C23H48O2

Molecular Weight

356.6 g/mol

IUPAC Name

tricosane-2,5-diol

InChI

InChI=1S/C23H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)21-20-22(2)24/h22-25H,3-21H2,1-2H3

InChI Key

OFVHMOQWHMADEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCC(C)O)O

Origin of Product

United States

Mechanistic Studies of Chemical Reactivity and Derivatization of Tricosane 2,5 Diol

Structure-Reactivity Relationships of Internal Hydroxyl Groups in Long-Chain Aliphatic Diols

The chemical behavior of the hydroxyl groups in long-chain aliphatic diols like tricosane-2,5-diol is governed by several factors, including their position (internal vs. terminal), steric hindrance, and the electronic environment. In this compound, both hydroxyl groups are secondary, which generally makes them less reactive than primary hydroxyls due to greater steric hindrance. researchgate.netresearchgate.net

The relative reactivity of the two hydroxyl groups at the C2 and C5 positions can be influenced by the long alkyl chain. While the C2-hydroxyl is closer to the end of the chain, the C5-hydroxyl is more embedded within the aliphatic backbone. This subtle difference in position can lead to regioselectivity in certain reactions, particularly those that are sensitive to steric bulk around the reaction center. rsc.org For instance, in enzyme-catalyzed reactions, the enzyme's active site may show a preference for one hydroxyl group over the other based on the spatial arrangement of the substrate. researchgate.net

Furthermore, the presence of two hydroxyl groups in relative proximity (a 1,4-diol relationship) can allow for intramolecular interactions or the formation of cyclic derivatives under specific conditions. Organocatalytic systems, particularly those involving boronic acids, can reversibly interact with diols, activating them for selective functionalization. rsc.orgnih.gov The formation of a transient boronate ester, for example, can influence the reactivity of one hydroxyl group over the other. rsc.org The inherent chirality at both C2 and C5 also introduces the possibility of diastereoselective reactions, where a chiral reagent or catalyst can differentiate between the two hydroxyl groups or their respective enantiotopic faces. nih.gov

Derivatization Pathways and Product Profiles of this compound

The diol functionality of this compound allows for a variety of derivatization reactions, opening avenues for the synthesis of new materials and complex molecules.

This compound can serve as a monomer in polycondensation reactions to form polyesters and polyethers. The long aliphatic chain of this diol can impart flexibility and hydrophobicity to the resulting polymers.

Esterification: Polyesterification can be achieved by reacting this compound with dicarboxylic acids or their derivatives. chemistrysteps.comgoogle.com The reaction is typically catalyzed by acids or organometallic compounds. Lipase-catalyzed polyesterification is a greener alternative, although the lower reactivity of secondary hydroxyl groups can sometimes lead to polymers with lower molecular weights compared to those derived from primary diols. researchgate.net The choice of catalyst and reaction conditions can influence the degree of polymerization and the final properties of the polyester (B1180765).

Etherification: Polyethers can be synthesized from this compound through Williamson ether synthesis with a dihalide or via reductive etherification with a dialdehyde. researchgate.netacs.org Reductive etherification, mediated by reagents like chlorodimethylsilane, has been shown to be effective for diols with secondary alcohols, yielding high molecular weight polyethers. acs.org These reactions can produce polymers with repeating units containing the long tricosane (B166399) backbone, which can be useful for creating materials with specific thermal and mechanical properties.

Table 1: Representative Catalysts for Esterification and Etherification of Long-Chain Diols

Reaction Type Catalyst/Reagent Example Typical Conditions Reference
Polyesterification Candida antarctica Lipase B (CALB) Solvent-free, 60-90 °C researchgate.net
Polyesterification p-Toluenesulfonic acid Toluene, reflux upc.edu
Polyetherification Chlorodimethylsilane (CDMS) Nitromethane, room temperature acs.org

The secondary hydroxyl groups of this compound can be selectively oxidized to ketones or reduced to the corresponding alkane.

Selective Oxidation: The selective oxidation of one or both hydroxyl groups can lead to the formation of hydroxy-ketones or diketones. Reagents like isoquinolinium dichromate have been shown to be effective for the selective oxidation of secondary alcohols and non-vicinal diols to hydroxy carbonyl compounds under mild conditions. tandfonline.com Palladium-based catalytic systems have also demonstrated high chemoselectivity in the oxidation of secondary alcohols, even in the presence of primary ones. stanford.eduescholarship.org The relative positioning of the hydroxyl groups in this compound could potentially allow for stepwise oxidation, yielding first the 5-hydroxy-2-tricosanone or 2-hydroxy-5-tricosanone, and then tricosane-2,5-dione.

Selective Reduction (Deoxygenation): The hydroxyl groups can be removed through deoxygenation reactions. This can be achieved by converting the alcohols into good leaving groups, such as tosylates or phosphate (B84403) esters, followed by reduction with a hydride reagent like lithium triethylborohydride. organic-chemistry.org Direct reductive deoxygenation of secondary alcohols can also be accomplished using systems like indium(III) chloride and chlorodiphenylsilane, which show selectivity for secondary over primary alcohols. organic-chemistry.org

Table 2: Reagents for Selective Oxidation and Reduction of Secondary Diols

Transformation Reagent/Catalyst System Product Type Reference
Oxidation Isoquinolinium dichromate Hydroxy-ketone tandfonline.com
Oxidation [(neocuproine)Pd(OAc)]₂(OTf)₂ Hydroxy-ketone stanford.edu
Reduction Diphenyl phosphate ester / LiBHEt₃ Alkane organic-chemistry.org

The hydroxyl groups of a diol can be protected by converting them into cyclic acetals or ketals through reaction with an aldehyde or a ketone, respectively, under acidic catalysis. chemistrysteps.comvaia.comlibretexts.org This is a common strategy in multi-step organic synthesis to prevent the hydroxyl groups from reacting with certain reagents. libretexts.org

For this compound, which is a 1,4-diol, reaction with a ketone like acetone (B3395972) would lead to the formation of a seven-membered cyclic ketal ring (a 1,3-dioxepane (B1593757) derivative). While the formation of five- and six-membered rings (from 1,2- and 1,3-diols) is generally more favorable, seven-membered rings can also be formed. vaia.com The stability and ease of formation of such a ring would depend on the conformational energetics of the resulting structure. The formation of these cyclic derivatives can also be a route to novel molecular architectures. researchgate.net

The general mechanism for cyclic ketal formation involves the protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack by one of the diol's hydroxyl groups to form a hemiketal. khanacademy.org Subsequent protonation of the hemiketal's hydroxyl group and elimination of water forms an oxocarbenium ion, which is then attacked intramolecularly by the second hydroxyl group of the diol. libretexts.org Deprotonation yields the final cyclic ketal.

Selective Oxidation and Reduction Transformations of Diol Functionalities

Catalytic Transformations Utilizing this compound as a Substrate or Chiral Ligand

The chiral nature of this compound, with stereocenters at C2 and C5, makes it a potentially valuable molecule in asymmetric catalysis, either as a chiral substrate or as a precursor to a chiral ligand.

As a Chiral Substrate: Enantioselective catalysis can be used to differentiate between the two enantiotopic hydroxyl groups in a meso-form of this compound or to resolve a racemic mixture. For example, chiral catalysts, including enzyme-based systems and synthetic organocatalysts, have been developed for the enantioselective acylation, silylation, or oxidation of diols. rsc.orgresearchgate.netnih.gov These reactions can provide access to enantioenriched mono-functionalized derivatives of this compound, which are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. researchgate.net

As a Chiral Ligand: this compound can be chemically modified to create chiral ligands for transition metal catalysis. For instance, the hydroxyl groups can be phosphinated to create chiral diphosphine ligands. Chiral diols like BINOL and TADDOL are well-known for their ability to form effective chiral catalysts for a wide range of asymmetric transformations. nih.gov By analogy, derivatives of this compound could be synthesized and evaluated as ligands in reactions such as asymmetric hydrogenation, allylation, or Diels-Alder reactions. The long aliphatic chain might also impart unique solubility properties to the resulting metal complexes, potentially enabling catalysis in non-polar media or facilitating catalyst separation.

Advanced Spectroscopic and Computational Characterization of Tricosane 2,5 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent structure of organic molecules in solution. For Tricosane-2,5-diol, a combination of 1D and 2D NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and providing insights into the stereochemistry at the C2 and C5 positions.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the protons attached to the carbon atoms bearing the hydroxyl groups (H-2 and H-5). These methine protons would appear as multiplets in the range of δ 3.5-4.0 ppm. The methyl protons at the C1 position would resonate as a doublet around δ 1.2 ppm, coupled to H-2. The terminal methyl group of the long alkyl chain (C23) would appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the C6-C22 chain would produce a large, complex signal cluster between δ 1.2 and 1.6 ppm. The hydroxyl protons themselves would appear as broad singlets, with chemical shifts dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, would show distinct signals for each unique carbon atom. The carbinol carbons, C-2 and C-5, would be the most downfield of the sp³ carbons, with expected chemical shifts in the range of δ 65-75 ppm. The C1 methyl carbon would be found around δ 20-25 ppm, while the terminal C23 methyl would be around δ 14 ppm. The long chain of methylene carbons would have signals in the δ 22-40 ppm range. acs.org Quantitative ¹³C NMR, using inverse-gated decoupling with a sufficient relaxation delay, could be used to confirm the number of carbons. acs.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted)

PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
1 (-CH₃)~1.2 (d)~23Coupled to H-2
2 (-CHOH)~3.8 (m)~68Chiral center
3 (-CH₂)~1.5 (m)~39Adjacent to two carbinols
4 (-CH₂)~1.4 (m)~22
5 (-CHOH)~3.7 (m)~72Chiral center
6-22 (-CH₂-)1.2-1.6 (br m)23-32Overlapping signals
23 (-CH₃)~0.9 (t)~14Terminal methyl
-OH (x2)Variable (br s)-Shift depends on conditions

2D NMR (COSY, HSQC, HMBC): To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. science.goviupac.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5, confirming the connectivity around the diol functionality.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. ustc.edu.cn It would allow for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., pairing the ¹H signal at ~3.8 ppm with the ¹³C signal at ~68 ppm for the C-2 position).

This compound possesses two stereogenic centers at C-2 and C-5, meaning it can exist as four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). Determining the absolute configuration of such a flexible, acyclic molecule is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, provides a powerful, non-empirical method to address this. mdpi.comull.esnih.gov

The process involves several steps:

Conformational Search: Since the ECD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers, a thorough conformational analysis is the first critical step. mdpi.com Molecular mechanics (e.g., using MMFF94) or molecular dynamics simulations would be performed for one of the possible enantiomers (e.g., 2R,5R) to identify all low-energy conformers.

Geometry Optimization: The geometries of these conformers are then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set.

TDDFT Calculation: Time-Dependent DFT (TD-DFT) calculations are performed on each optimized conformer to predict its individual ECD spectrum. nih.gov

Spectral Averaging: The calculated spectra of the individual conformers are averaged according to their Boltzmann populations to generate the final theoretical ECD spectrum for the chosen enantiomer.

Comparison: This calculated spectrum is then compared with the experimentally measured ECD spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the natural product. nih.gov For a molecule like this compound, which lacks a strong intrinsic chromophore, derivatization with a chromophoric agent near the stereocenters may be necessary to induce a measurable ECD signal. researchgate.net

Application of 1D and 2D NMR Techniques for Full Assignment

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Network Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these spectra serve as a molecular fingerprint and are particularly sensitive to the extent and nature of hydrogen bonding. researchgate.net

O-H Stretching Region (3600-3200 cm⁻¹): This is the most informative region for studying hydrogen bonding. A sharp band around 3600 cm⁻¹ would indicate free (non-hydrogen-bonded) -OH groups, typically observed only in very dilute solutions in non-polar solvents. In condensed phases (liquid or solid), a broad, strong absorption band between 3400 and 3200 cm⁻¹ is expected, which is characteristic of intermolecularly hydrogen-bonded -OH groups. aip.orgcore.ac.uk The shape and position of this band can provide insights into the strength and distribution of hydrogen bonds within the sample.

C-H Stretching Region (3000-2800 cm⁻¹): Strong bands in this region arise from the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the long alkyl chain. mdpi.com The precise positions and relative intensities of these peaks are sensitive to the conformation and packing of the alkyl chain.

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bands corresponding to C-O stretching, C-C stretching, and CH₂/CH₃ bending and rocking vibrations. The C-O stretching vibrations, expected around 1100-1000 cm⁻¹, would be particularly characteristic of the diol functionality. researchcommons.org

By analyzing these spectra under different conditions (e.g., varying concentrations, temperatures, or solvents), one can probe the dynamics of the hydrogen-bonding network formed by the hydroxyl groups.

Predicted Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR)Notes
3400-3200O-H stretch (H-bonded)Strong, BroadIndicates intermolecular H-bonding
2955-2965C-H stretch (asym, CH₃)StrongFrom C1 and C23 methyls
2915-2925C-H stretch (asym, CH₂)Very StrongFrom long alkyl chain
2870-2880C-H stretch (sym, CH₃)Medium
2850-2860C-H stretch (sym, CH₂)Strong
~1465C-H bend (scissoring, CH₂)Medium
~1100-1000C-O stretchStrongCharacteristic of alcohol functionality

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₂₃H₄₈O₂, Molecular Weight: 356.63 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision.

Electron Ionization (EI) mass spectrometry would likely lead to extensive fragmentation and a weak or absent molecular ion (M⁺·). aip.org Key fragmentation pathways for long-chain diols include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is a dominant fragmentation pathway for alcohols. For this compound, this would lead to several characteristic ions. For instance, cleavage between C2-C3 would yield an ion at m/z 45 ([CH₃CHOH]⁺). Cleavage between C4-C5 and C5-C6 would also produce diagnostic fragments.

Dehydration: Loss of one or two molecules of water is very common. This would result in ions at [M-H₂O]⁺· (m/z 338) and [M-2H₂O]⁺· (m/z 320).

Alkyl Chain Fragmentation: A series of ions separated by 14 Da (-CH₂-) corresponding to the fragmentation of the long alkyl chain would also be observed, though these are less specific.

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed to observe the molecular ion more readily, for example, as a protonated molecule [M+H]⁺ (m/z 357.37) or a sodiated adduct [M+Na]⁺ (m/z 379.35). Tandem MS (MS/MS) on these parent ions would then be used to induce and analyze fragmentation, confirming the positions of the hydroxyl groups. For gas chromatography-mass spectrometry (GC-MS) analysis, the diol would typically be derivatized (e.g., as a trimethylsilyl (B98337) ether) to increase its volatility and produce more characteristic fragmentation patterns. asm.org

X-ray Crystallography for Solid-State Structural Determination of Diol Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration in the solid state. However, obtaining single crystals of a long, flexible molecule like this compound can be extremely difficult due to its conformational flexibility, which favors disordered packing or oil formation. lboro.ac.uk

Often, successful crystallization of such diols requires derivatization to introduce rigidity and promote more ordered intermolecular interactions. acs.org One strategy is to form a cyclic derivative, such as a cyclic osmate ester, which can lock the relative stereochemistry of the diol and provide a more rigid structure that is amenable to crystallization. acs.org

If suitable crystals were obtained, the resulting structure would unambiguously determine the relative and absolute stereochemistry of the C-2 and C-5 centers. It would also reveal the specific conformation adopted by the molecule in the crystal lattice and provide detailed information on the solid-state packing and the network of hydrogen bonds connecting adjacent molecules. acs.org

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry is an indispensable tool for understanding the structure, dynamics, and properties of flexible molecules like this compound, complementing experimental data. researchgate.net

Conformational Analysis: As mentioned for ECD calculations, molecular mechanics and molecular dynamics (MD) simulations using force fields optimized for long-chain hydrocarbons (e.g., OPLS-AA) can be used to explore the vast conformational space of the molecule. bohrium.com These simulations can predict the most stable conformations in different environments (gas phase, solvents) and provide insight into the flexibility of the long alkyl chain. Studies on similar long-chain molecules show they can adopt extended, folded, or J-shaped conformations depending on their environment. pnas.org

Prediction of Spectroscopic Properties: Quantum mechanics (QM) calculations, particularly with DFT, can be used to predict various spectroscopic properties. Optimized geometries from DFT can be used to calculate vibrational frequencies (for comparison with FTIR/Raman data), NMR chemical shifts, and the ECD spectra needed for absolute configuration assignment. acs.org

Analysis of Non-covalent Interactions: Computational models can be used to analyze and visualize the hydrogen-bonding networks. By modeling clusters of this compound molecules, one can investigate the preferred geometries and energies of hydrogen bonds, providing a deeper understanding of the intermolecular forces that govern its physical properties.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformational Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational landscape of molecules like this compound. DFT methods balance computational cost and accuracy, making them suitable for relatively large molecules. aip.orgtandfonline.com

Detailed research findings indicate that for long-chain diols, the conformational space can be vast. For instance, studies on shorter chain diols like 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) have identified hundreds of distinct conformers. acs.org A key finding is that, unlike shorter diols where intramolecular hydrogen bonding is a dominant stabilizing factor, in long-chain diols, such conformers are not necessarily the most populated at room temperature. acs.org The long alkyl chain's conformational freedom leads to a prevalence of extended, non-hydrogen-bonded structures.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined through DFT calculations. The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and stability of the molecule. For similar long-chain molecules, this energy gap is a key determinant of their electronic behavior. acs.org

The relative energies of different conformers of a long-chain diol, such as a hypothetical this compound, can be calculated to predict their population distribution at a given temperature.

Table 1: Calculated Relative Energies and Dipole Moments of Representative this compound Conformers using DFT (Note: The following data is illustrative for a representative long-chain diol and is based on typical results from DFT calculations, as specific data for this compound is not available in published literature.)

Conformer Description Relative Energy (kcal/mol) Dipole Moment (Debye)
1 Fully extended alkyl chain, anti-periplanar hydroxyl groups 0.00 2.1
2 Gauche interaction near C2-C3 bond +0.58 2.5
3 Intramolecular H-bond (O2-H···O5) +1.20 3.8

| 4 | Folded chain conformation | +2.50 | 1.9 |

Molecular Dynamics Simulations for Conformational Dynamics and Interfacial Behavior in Complex Systems

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. aip.org MD simulations are particularly valuable for understanding the conformational dynamics of flexible molecules like this compound and their interactions in complex environments, such as at interfaces or in solution. asme.orgacs.org

Research on long-chain alcohols and diols has utilized MD simulations to study their behavior at air-water interfaces and within lipid bilayers. aip.orgacs.org These simulations reveal how the long alkyl chains orient themselves and how the hydroxyl groups interact with their surroundings through hydrogen bonding. For example, at an air-water interface, long-chain alcohols form monolayers where the alkyl chains are largely extended away from the water phase, while the hydroxyl headgroups are anchored at the interface, forming hydrogen bonds with water molecules. aip.org

The dynamics of this compound in a solvent like water would involve the hydrophobic alkyl chain minimizing its contact with water, potentially leading to aggregation or specific folded conformations. The two hydroxyl groups would significantly influence its solubility and interfacial properties compared to a mono-alcohol of similar chain length. MD simulations can quantify properties like the radial distribution function to describe the structuring of solvent molecules around the diol. asme.orgresearchgate.net

Table 2: Simulated Interfacial Properties of a Long-Chain Diol Monolayer at an Air-Water Interface (Note: This data is representative of findings from MD simulations of long-chain alcohols/diols and is not specific to this compound.)

Property Value Description
Average Tilt Angle of Alkyl Chain 25° ± 5° The average angle of the alkyl chain with respect to the surface normal.
Surface Area per Molecule 22 Ų The average area occupied by a single molecule at the interface.
Interfacial Water H-bonds per Diol 3.5 ± 0.4 The average number of hydrogen bonds between a diol molecule and surrounding water molecules.

| Order Parameter (S) | 0.75 | A measure of the orientational order of the alkyl chains, where 1 is perfectly ordered. |

In Silico Prediction and Validation of Spectroscopic Properties

Computational methods are increasingly used to predict and help interpret experimental spectra. For this compound, techniques like DFT can be employed to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. acs.orgfrontiersin.org

The prediction of vibrational spectra for long-chain diols has shown that the OH stretching frequency is highly sensitive to intramolecular hydrogen bonding. acs.org A hydrogen-bonded OH group will typically show a red-shifted (lower frequency) absorption band compared to a free OH group. By calculating the vibrational spectra for different conformers and weighting them by their predicted populations, a theoretical spectrum can be generated and compared with experimental data. acs.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Modes in a Long-Chain Diol (Note: The data presented is illustrative, based on general findings for alkanediols. Specific experimental or calculated data for this compound is not available.)

Vibrational Mode Predicted Frequency (cm⁻¹) (DFT B3LYP/6-31G*) Experimental Frequency (cm⁻¹) (in CCl₄)
Free O-H Stretch 3645 3630
Intramolecular H-bonded O-H Stretch 3510 3495
C-H Stretch (Asymmetric) 2960 2955
C-H Stretch (Symmetric) 2880 2875

| C-O Stretch | 1055 | 1050 |

Biotechnological Production and Microbial Metabolism of Long Chain Diols

Microbial Cell Factories for the Biosynthesis of Long-Chain Aliphatic Diols

There is no specific information available on the use of microbial cell factories for the biosynthesis of tricosane-2,5-diol. Research in the field of long-chain diol production primarily focuses on diols with shorter carbon chains. The development of a microbial cell factory for this compound would require dedicated research and engineering.

Engineering of Microbial Strains and Optimization of Metabolic Pathways for Diol Production

The scientific literature contains no information regarding the engineering of microbial strains or the optimization of metabolic pathways for the specific production of this compound. While metabolic engineering is a powerful tool for producing various diols, these strategies have not been applied to or reported for this specific 23-carbon diol. mdpi.comnih.gov

Bioconversion Processes from Diverse Renewable Carbon Sources

Information on the bioconversion of renewable carbon sources specifically to this compound is not available. Although various renewable feedstocks, such as glucose, glycerol (B35011), and fatty acids, are used for the microbial production of other diols, the pathways and processes for converting these sources into this compound have not been described. nih.govgoogle.comacs.org

Enzymology of Diol Transformations in Biological Systems

The enzymatic processes involved in the synthesis or degradation of this compound are currently uncharacterized in the scientific literature. Understanding the specific enzymes would be crucial for developing biotechnological production methods.

Characterization of Alcohol Oxidases and Reductases in Long-Chain Diol Metabolism

There are no studies characterizing alcohol oxidases or reductases with specific activity on this compound. While alcohol oxidases and reductases are known to be involved in the metabolism of other aliphatic alcohols and diols, their substrate specificity and role in relation to a 23-carbon diol like this compound have not been investigated. sigmaaldrich.comd-nb.infomdpi.com

Role of Cytochrome P450 Monooxygenases in Regioselective Hydroxylation

The role of cytochrome P450 monooxygenases in the regioselective hydroxylation to produce this compound has not been documented. Cytochrome P450 enzymes are well-known for their ability to hydroxylate long-chain alkanes and fatty acids at specific positions, which is a key step in the synthesis of many diols. researchgate.netrsc.orgcaltech.edunih.gov However, no research has demonstrated this activity for the synthesis of this compound.

Ecological Significance of Microbial Diol Metabolism in Natural Environments

Due to the lack of information on its microbial metabolism, the ecological significance of this compound metabolism is unknown. The roles that long-chain diols play in microbial communities and their interactions within ecosystems are an area of ongoing research, but specific findings related to this compound are not available. asm.org

Applications of Tricosane 2,5 Diol in Advanced Materials Science and Engineering

Polymer Synthesis and Macromolecular Engineering

Long-chain diols are valuable monomers in the A2 + B2 step-growth polymerization approach to creating polymers with precisely engineered properties. acs.org The length of the aliphatic chain between the functional hydroxyl groups is a critical determinant of the final polymer's characteristics, including its crystallinity, melting point, and mechanical behavior. acs.orgacs.org

The incorporation of long-chain diols, such as Tricosane-2,5-diol, into polyurethane and polyester (B1180765) backbones is a key strategy for developing high-performance materials with tailored properties. acs.orgresearchgate.net In these polymers, the long methylene (B1212753) sequences introduced by the diol can crystallize, forming polyethylene-like domains. researchgate.netrsc.org This results in materials that are both hydrophobic and possess high melting points and crystallization temperatures, making them suitable for thermoplastic processing. rsc.org

The reaction of long-chain aliphatic α,ω-diols with diisocyanates produces linear, aliphatic polyurethanes. researchgate.net As the length of the aliphatic segments from the diol increases, the density of hydrogen-bonding urethane (B1682113) groups decreases. researchgate.net This structural change leads to physical and thermal properties, such as solubility and melting temperature, that more closely resemble those of polyethylene. researchgate.net For instance, polyesters synthesized from long-chain diols and diacids exhibit a "polyethylene-like" crystal structure, rapid crystallization, and ductile tensile behavior. pittstate.eduacs.orgpittstate.edufigshare.com

The properties of these polymers can be finely tuned by varying the length of the diol. Research on a series of aliphatic polyesters has shown that properties like melting and crystallization temperatures generally increase with the length of the diacid and diol chains, and can also exhibit an odd-even effect, where the number of carbon atoms in the monomer units influences the thermal properties. pittstate.eduacs.orgresearchgate.net This allows for the precise control of the material's characteristics to suit specific applications.

Table 1: Influence of Long-Chain Monomers on Polymer Properties (General Trends)

Monomer Chain Length Resulting Polymer Property Reference
Increasing Diol/Diacid Length Increased Melting Temperature pittstate.eduacs.org
Increasing Diol/Diacid Length Increased Crystallinity acs.org
Long Aliphatic Segments Polyethylene-like Mechanical Properties researchgate.netrsc.org
Long Aliphatic Segments Increased Hydrophobicity rsc.org

This table illustrates general trends observed in polymers derived from long-chain monomers. Specific values would depend on the exact monomers and polymerization conditions used.

There is a growing interest in developing sustainable polymers from renewable resources. wikipedia.org Long-chain diols derived from plant oils or other biological sources are attractive building blocks for creating biodegradable polyesters. rsc.orgoup.commdpi.com The presence of ester linkages in the polymer backbone makes them susceptible to hydrolysis and biodegradation, offering an advantage over persistent petrochemically-derived plastics like polyethylene. mdpi.com

Polyesters based on long-chain diols can be designed to be biodegradable, with the rate of degradation influenced by the length of the hydrocarbon chains between the ester groups. pittstate.edu Generally, longer chains can lead to slower degradation. pittstate.edu However, these materials can still be fully mineralized under industrial composting conditions. researchgate.net The combination of bio-based sourcing and biodegradability makes polymers derived from diols like this compound promising candidates for more environmentally benign plastics. mdpi.com For example, long-chain aliphatic polyesters have been synthesized from C2–4,6 short-chain α,ω-diols and C10–16 long-chain α,ω-diacids, demonstrating both PE-like properties and biodegradability in soil. pittstate.eduacs.orgpittstate.edufigshare.com

The incorporation of specific monomer structures can induce liquid crystalline behavior in polymers, leading to materials with high strength and thermal stability. While rigid aromatic units are common in liquid crystalline polymers (LCPs), the precise geometry of aliphatic chains can also play a role in forming ordered, structured materials. The synthesis of copolyesters using various diols is a known strategy to create materials with liquid crystalline properties. ijrpc.com The flexibility introduced by the aliphatic spacers can influence the thermal stability of the resulting polymer. ijrpc.com By carefully selecting co-monomers to polymerize with this compound, it may be possible to create novel copolyesters with unique, structured morphologies and liquid crystalline phases.

Integration into Biodegradable and Bio-Based Polymer Systems

Role in Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the organization of molecules into larger structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govmdpi.com Long-chain diols, with their hydroxyl end-groups capable of hydrogen bonding and their long aliphatic bodies that engage in van der Waals and hydrophobic interactions, are well-suited for participating in self-assembly processes. researchgate.netrsc.org

The self-assembly of molecules can lead to the formation of complex architectures like fibrils, nanoplates, vesicles, and gels. nih.govacs.org In the context of this compound, the two hydroxyl groups can act as anchor points for hydrogen-bonded networks, while the long tricosane (B166399) chain can drive assembly through hydrophobic effects, particularly in polar solvents. researchgate.netacs.org The interplay between these forces can be used to construct ordered materials. acs.org For instance, studies on other long-chain molecules show that increasing the alkyl chain length can enhance dimerization constants due to increased intermolecular hydrophobic interactions. acs.org This principle suggests that this compound could be a component in designing complex, self-organizing systems for applications in materials science and regenerative medicine. nih.gov

Advanced Catalysis and Coordination Chemistry

Diols are a crucial class of ligands in coordination chemistry and catalysis, particularly in reactions where stereoselectivity is important.

Chiral diols are widely used as ligands to create asymmetric catalysts for a variety of chemical transformations. nih.gov Well-known examples like TADDOL and BINOL derivatives demonstrate the effectiveness of diol-based scaffolds in inducing enantioselectivity. nih.gov The hydroxyl groups of the diol can coordinate to a metal center, creating a defined chiral environment that directs the outcome of a reaction. nih.gov

While this compound itself is not inherently chiral unless specific stereoisomers are used, its long aliphatic chain could influence the catalytic pocket of a metal complex in unique ways. The coordination of such a diol to a transition metal could create a sterically demanding and potentially shape-selective environment. mdpi.com The multidentate nature of diols allows them to form stable complexes with a wide range of transition metals. mdpi.com These complexes can then be employed as catalysts in homogeneous catalysis. mdpi.com For example, transition metal complexes with diol ligands are used in enantioselective reactions, where they can serve as exchangeable chiral ligands. nih.gov The application of functional pincer ligands, which can include diol moieties, in first-row transition metal catalysis for hydrogenation and dehydrogenation reactions is an active area of research. goettingen-research-online.de

Formation of Metal Complexes for Chemo- and Biocatalytic Applications

Long-chain aliphatic diols are valuable precursors and ligands in the synthesis of metal complexes for various catalytic applications. The presence of two hydroxyl groups in this compound offers potential coordination sites for metal ions, paving the way for the design of novel catalysts.

Chemo-catalysis:

The hydroxyl groups of this compound can act as bidentate or bridging ligands to form stable complexes with transition metals. These complexes could find utility in a range of catalytic transformations. For instance, ruthenium complexes incorporating pincer ligands have demonstrated high efficiency in the dehydrogenation polycondensation of linear 1,ω-diols to produce polyesters. acs.org This suggests that metal complexes of this compound could potentially be developed for similar polymerization reactions.

Furthermore, the field of deoxydehydration (DODH), which converts vicinal diols to olefins, heavily relies on metal catalysts. rsc.org Although this compound is not a vicinal diol, the principles of diol-metal interaction are relevant. The catalytic oxidation of various alcohols, including diols, is another area where metal complexes play a crucial role. researchgate.net The long alkyl chain of this compound might influence the solubility and stability of such catalysts in nonpolar reaction media, a desirable feature in many industrial processes.

Biocatalysis:

Biocatalytic routes are increasingly employed for the synthesis of long-chain α,ω-diols from renewable resources like fatty acids. mdpi.comacs.org These biocatalytically produced diols are valuable monomers for the synthesis of polymers such as polyesters and polyurethanes. mdpi.com While this highlights the synthesis of diols rather than their use in catalysis, it underscores the growing importance of biocatalysis in the value chain of long-chain diols. It is conceivable that this compound, or its derivatives, could be synthesized via biocatalytic pathways, offering a green alternative to conventional chemical synthesis. Moreover, enzymes can be used in the stereoselective synthesis of vicinal diols, demonstrating the potential for creating chiral diol-based structures for asymmetric catalysis. uni-duesseldorf.de

Interactive Data Table: Catalytic Applications of Diol-Based Metal Complexes

Catalyst TypeDiol Substrate ExampleApplicationKey Finding
Ruthenium-pincer complex1,ω-diolsPolyester synthesisHighly efficient dehydrogenation polycondensation. acs.org
Rhenium-based catalystsVicinal diols (e.g., 1,2-octanediol)Deoxydehydration (DODH)Conversion of diols to olefins. rsc.org
Platinum on carbon (Pt/C)Primary aliphatic diolsSelective oxidationRate of oxidation and selectivity to diacids increase with carbon chain length. researchgate.net
Alcohol dehydrogenasesα-diketonesVicinal diol synthesisStereoselective reduction to chiral diols. uni-duesseldorf.de

Other Specialized Chemical Engineering Applications (e.g., Green Solvents, Extractants)

The unique combination of a long hydrophobic carbon chain and two hydrophilic hydroxyl groups in this compound suggests its potential in specialized chemical engineering applications, particularly as a green solvent or extractant.

Green Solvents:

The development of green solvents is a critical area of chemical engineering aimed at reducing the environmental impact of chemical processes. Long-chain aliphatic compounds are often favored as diluents in solvent systems due to their high boiling points, low volatility, and biodegradability. hbni.ac.in this compound, with its long C23 backbone, fits this profile.

Furthermore, diols are known to be effective components in the formation of deep eutectic solvents (DESs). rsc.org DESs are a class of green solvents formed by mixing a hydrogen bond donor (like a diol) with a hydrogen bond acceptor. The properties of the resulting DES can be tuned by varying the chain length of the diol. rsc.org The long alkyl chain of this compound could impart unique solvation properties, making it a candidate for creating novel DESs for specific applications.

Another intriguing possibility lies in the concept of switchable hydrotropes. For example, the geminal diol of Cyrene can act as a hydrotrope, creating a "continuum of green nanostructured solvents" with tunable polarity. acs.org This demonstrates how the diol functionality can be leveraged to design smart solvent systems.

Extractants:

Solvent extraction is a widely used separation technique in chemical engineering. The design of selective extractants for specific compounds or metal ions is an ongoing research endeavor. Long-chain 1,3-diols have been successfully synthesized and investigated as extractants for boric acid. researchgate.net This provides a strong precedent for the potential use of this compound as a selective extractant. Its two hydroxyl groups can act as complexing sites for metal ions, while the long aliphatic chain ensures its solubility in organic phases and minimizes its loss to the aqueous phase. The spatial arrangement of the hydroxyl groups at the 2- and 5-positions could offer selectivity for specific metal ions with corresponding coordination geometries. Ionic liquids based on long-chain phosphonium (B103445) cations have also shown promise for the extraction of diols from aqueous solutions, indicating the broader role of long-chain structures in separation processes. acs.org

Interactive Data Table: Potential Green Engineering Applications of Long-Chain Diols

ApplicationType of DiolPrinciplePotential Advantage of this compound
Green Solvent Long-chain diolsComponent of Deep Eutectic Solvents (DESs). rsc.orgTunable properties based on long alkyl chain, low volatility.
Green Solvent Geminal diolsFormation of switchable hydrotropes. acs.orgPotential for creating smart solvent systems with controllable polarity.
Extractant Long-chain 1,3-diolsComplexation with metal ions (e.g., boron). researchgate.netSelectivity for specific metal ions due to hydroxyl group positioning and high hydrophobicity.
Diluent Long-chain aliphaticsHigh boiling point, low volatility, biodegradability. hbni.ac.inEnhanced safety and reduced environmental impact in extraction processes.

Environmental Dynamics and Biodegradation of Tricosane 2,5 Diol

Environmental Fate Modeling and Experimental Studies

The degradation of long-chain aliphatic compounds like Tricosane-2,5-diol can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, primarily through microbial activity.

Aerobic Degradation: In aerobic environments, microorganisms utilize oxygen as a terminal electron acceptor to break down aliphatic hydrocarbons. mdpi.com The initial step in the aerobic degradation of long-chain alkanes and their derivatives is typically catalyzed by oxygenase enzymes, such as monooxygenases or dioxygenases, which introduce oxygen atoms into the hydrocarbon chain. mdpi.comresearchgate.net This hydroxylation leads to the formation of alcohols, which are then further oxidized to aldehydes and carboxylic acids. These resulting fatty acids can then be metabolized through the β-oxidation pathway, ultimately being mineralized to carbon dioxide and water. mdpi.com

Experimental incubation studies on the biomass of LCD-producing algae have shown that under aerobic conditions, the concentration of LCDs can paradoxically increase over time. researchgate.netuu.nl This is thought to be due to the release of diols from the degradation of a highly resistant biopolymer called algaenan, of which LCDs are building blocks. researchgate.netvliz.befrontiersin.org This suggests that while the free form of the diol may be degradable, its sequestration within this biopolymer matrix can significantly affect its availability and degradation rate. A variety of bacteria, including species from the genera Pseudomonas, Rhodococcus, and Bacillus, are known to be effective degraders of aliphatic hydrocarbons in aerobic settings. mdpi.comush.edu.sd

Anaerobic Degradation: Under anaerobic conditions, in the absence of oxygen, microorganisms utilize other terminal electron acceptors such as nitrate, sulfate, or carbonate for respiration. researchgate.netnih.gov The anaerobic degradation of long-chain aliphatic hydrocarbons is generally a slower process than aerobic degradation. The activation of the hydrocarbon chain often occurs via the addition of the molecule to fumarate, a reaction catalyzed by glycyl-radical enzymes. slideshare.net Following this initial activation, the degradation pathway can proceed similarly to β-oxidation.

Studies on ancient marine sediments have found 13C-depleted n-tricosane, a plausible diagenetic product of compounds like tricocene, associated with anaerobic methane (B114726) cycling. researchgate.net This suggests that long-chain aliphatic compounds are actively processed in anoxic environments. The degradation of chlorinated organic compounds in anaerobic aquifers has been shown to proceed through sequential dehalogenation steps, indicating that microbes in these environments possess pathways to break down complex organic molecules. nih.gov

The transport and distribution of this compound and other LCDs are largely controlled by their physical properties and association with particulate matter in aquatic systems.

Long-chain diols are widespread in both marine and freshwater environments, including lakes and rivers. awi.decopernicus.org Their transport from terrestrial and riverine systems can significantly impact the distribution of these compounds in coastal marine environments. awi.decopernicus.org Studies of river systems like the Godavari, Danube, and Rhine show that LCDs are primarily transported in association with suspended particulate matter (SPM). copernicus.org The concentration of certain diols, such as the C32 1,15-diol, has been observed to be higher in more stagnant waters like reservoirs, suggesting that river flow dynamics play a crucial role in their distribution. copernicus.org

In marine settings, LCDs are found ubiquitously in sediments. frontiersin.orgethz.ch Their distribution is influenced by hydrodynamic sorting during lateral transport. ethz.ch Research has shown that the highest proportion of LCDs is often found in the fine-grained silt fraction (2–10 µm) of sediments, which is also rich in organic matter. frontiersin.orgethz.ch This association with fine particles can facilitate long-range transport in marine currents. The preservation of LCDs in sediments is thought to be enhanced by their incorporation into the resistant algaenan biopolymer and through association with mineral surfaces. frontiersin.orgethz.ch

Table 1: Distribution of Dominant Long-Chain Diols in Different River Systems This table, derived from a study on suspended particulate matter, shows the relative abundance of the two most dominant long-chain diols found in three major river systems. The data highlights the prevalence of the C32 1,15-diol in freshwater systems.

River SystemDominant Long-Chain DiolSecond Most Abundant DiolEnvironmental Context
Godavari River C32 1,15-diolC30 1,15-diolIn the delta during the dry season, the C30 1,15-diol becomes dominant, resembling a marine signature. copernicus.org
Danube River C32 1,15-diolC30 1,15-diolConsistent distribution observed along the downstream transect. copernicus.org
Rhine River C32 1,15-diolC30 1,15-diolSeasonal changes in distribution were observed, likely due to shifts in producing organisms. copernicus.org

Aerobic and Anaerobic Degradation Pathways in Terrestrial and Aquatic Environments

Microbial Biodegradation Mechanisms of Long-Chain Aliphatic Diols

The biodegradation of long-chain aliphatic diols is a microbially-driven process involving specific enzymatic pathways. Bacteria are the primary organisms responsible for the breakdown of these compounds. mdpi.comresearchgate.net

The key to aerobic degradation is the action of oxygenase enzymes. mdpi.com These enzymes, which include cytochrome P450 monooxygenases and dioxygenases, introduce oxygen into the aliphatic chain, initiating the degradation sequence. researchgate.net This initial hydroxylation is the rate-limiting step and converts a relatively inert hydrocarbon into a more reactive alcohol. Following the initial oxidation, dehydrogenases can further oxidize the alcohol to an aldehyde and then to a carboxylic acid. mdpi.com These resulting fatty acids are common metabolites that can be readily assimilated by microorganisms through the β-oxidation cycle. mdpi.com

In anaerobic degradation, the initial activation of the aliphatic chain is more challenging. One established mechanism is the addition of the hydrocarbon to fumarate, which is then followed by a degradation pathway analogous to β-oxidation. slideshare.net Microorganisms capable of degrading these compounds under anaerobic conditions include sulfate-reducing bacteria and methanogenic consortia. nih.govresearchgate.net

Table 2: Key Microbial Genera and Enzymes in the Degradation of Aliphatic Hydrocarbons This table summarizes common microorganisms and the critical enzymes they employ to break down aliphatic compounds, which are relevant pathways for the biodegradation of this compound.

Microbial GenusDegradation ConditionKey Enzyme ClassFunction
PseudomonasAerobicOxygenases, DehydrogenasesOxidative degradation of hydrocarbons and alcohols. mdpi.comfrontiersin.org
RhodococcusAerobicOxygenases (e.g., Cytochrome P450)Oxidation of a wide variety of compounds, including alkanes. mdpi.comresearchgate.net
BacillusAerobicOxygenases, PeroxidasesOxidative degradation of organic pollutants. mdpi.com
DehalococcoidesAnaerobicReductive DehalogenasesImportant for degradation of halogenated aliphatic and aromatic compounds. mdpi.com
MycobacteriumAerobicMonooxygenases, DioxygenasesCan metabolize hydrocarbons at different sites on the molecule. pjoes.com

Persistence and Formation of Transformation Products in Environmental Matrices

The persistence of this compound in the environment is influenced by its physical state, its association with other materials, and the prevailing environmental conditions. Long-chain diols are known to be relatively well-preserved in marine and lacustrine sediments. vliz.befrontiersin.org This persistence is partly attributed to their incorporation within the highly aliphatic, insoluble biopolymer algaenan, which is found in the cell walls of certain algae. vliz.befrontiersin.org This matrix can protect the diols from microbial attack.

However, degradation does occur, leading to the formation of various transformation products. During aerobic degradation, the oxidation of the secondary alcohol group in a diol can lead to the formation of a corresponding keto-ol. uu.nl The Diol Oxidation Index (DOXI), which is the ratio of keto-ols to diols, has been proposed as a tool to study the extent of oxic degradation in sediments. uu.nl

Further breakdown of the carbon chain results in smaller, more soluble molecules. The ultimate degradation of a long-chain aliphatic compound will produce a series of shorter-chain dicarboxylic acids, aldehydes, and alcohols as intermediates before they are completely mineralized. mdpi.com In ancient sediments, diagenetic processes can transform unsaturated precursors into their saturated alkane counterparts; for example, n-tricosenes are believed to be the precursors to the n-tricosane found in some geological deposits. researchgate.net

Emerging Research Directions and Future Outlook for Tricosane 2,5 Diol Studies

Integration of Artificial Intelligence and Machine Learning in Diol Design and Synthesis

Predictive Modeling for Molecular Properties: At the heart of designing new molecules is the ability to predict their properties based on their structure. pharmafeatures.com AI, particularly deep learning models like graphical neural networks (GNNs), can analyze the relationship between the structure of a diol and its physical and chemical characteristics. pharmafeatures.com For a long-chain diol such as Tricosane-2,5-diol, this could mean predicting its melting point, solubility, and reactivity, which are crucial for determining its potential applications.

Automated Retrosynthetic Planning: Traditionally, designing a synthetic route for a new molecule is a complex, manual process. AI-driven tools can now automate this by working backward from the target molecule to identify potential starting materials and reaction pathways. pharmafeatures.com This not only speeds up the process but can also uncover more efficient and novel synthetic routes. acs.org

Optimization of Reaction Conditions: Machine learning models can be trained on existing reaction data to predict the optimal conditions—such as temperature, pressure, and catalyst—for a given synthesis. acs.org This leads to higher yields, reduced waste, and more cost-effective production of diols.

Autonomous Synthesis: The combination of AI-powered planning and robotic laboratory platforms is leading to fully automated synthesis. nih.gov These systems can design, execute, and analyze chemical reactions with minimal human intervention, significantly accelerating the pace of research and development in diol chemistry. nih.gov

Novel Applications in Sustainable Chemical Technologies and Circular Economy

Long-chain diols are gaining attention for their potential role in developing more sustainable chemical technologies and contributing to a circular economy. boisestate.edueuropa.eu A circular economy aims to eliminate waste and keep materials in use for as long as possible, a stark contrast to the traditional linear "take-make-dispose" model. boisestate.edu

Bio-based Monomers for Polymers: Long-chain diols can be synthesized from renewable resources such as fatty acids derived from vegetable oils. researchgate.net These bio-based diols can then be used as monomers to produce polyesters and polyurethanes, offering a sustainable alternative to fossil fuel-derived plastics. researchgate.netacs.org The properties of these polymers, such as their biodegradability and tensile strength, can be tuned by varying the chain length of the diol. acs.org

Upcycling of Plastic Waste: Research is exploring the catalytic recycling of plastic waste into valuable chemicals, including long-chain diols. osti.gov This approach not only addresses the problem of plastic pollution but also creates a closed-loop system where waste is transformed into a resource for new materials.

Green Solvents and Surfactants: The unique amphiphilic nature of some diols makes them suitable for use as green solvents or as components in the formulation of biosurfactants and lubricants. acs.orgmdpi.com

The transition to a circular economy offers significant benefits, including reduced reliance on finite resources, cost savings through the reuse of materials, and the creation of new economic opportunities in recycling and remanufacturing. boisestate.educlosedlooppartners.com

Development of Advanced Characterization Techniques for Complex Diol Systems

As the complexity of diol-based materials and their applications grows, so does the need for advanced techniques to characterize their structure and properties. researchgate.net

Chromatography and Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) are essential for identifying and quantifying long-chain diols in various environmental and biological samples. copernicus.orgjst.go.jp High-performance liquid chromatography (HPLC) is also used, often in combination with other detectors, to separate and analyze diol mixtures. copernicus.org

Multi-Detector Systems: For a comprehensive analysis of polymeric materials derived from diols, multiple detector systems are increasingly employed. researchgate.net For instance, size-exclusion chromatography (SEC) can be coupled with multi-angle light scattering (MALS) and a viscometer to simultaneously determine the molecular weight, size, and conformation of polymer chains in solution. researchgate.net

Spectroscopic and Scattering Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of diols and their derivatives. acs.org Small-angle X-ray scattering (SAXS) can be used to study the self-assembly and phase behavior of diols in solution, which is important for applications in areas like surfactant science. mdpi.com

These advanced characterization methods are crucial for understanding the structure-property relationships in diol systems, which in turn guides the design of new materials with desired functionalities.

Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Industrial Biotechnology, and Advanced Materials Science

The future of diol research lies in the convergence of multiple scientific disciplines. The challenges and opportunities in this field require a collaborative approach that integrates expertise from synthetic chemistry, industrial biotechnology, and advanced materials science. biomanufacturing.orgresearchgate.netiksadyayinevi.com

Synthetic Chemistry: Chemists are focused on developing novel and efficient methods for synthesizing long-chain diols with precise control over their structure, such as the position of the hydroxyl groups and the length of the alkyl chain.

Industrial Biotechnology: This field leverages biological systems, such as enzymes and microorganisms, for the sustainable production of chemicals. researchgate.net There is significant interest in engineering microbes to produce long-chain diols from renewable feedstocks, offering a greener alternative to traditional chemical synthesis. researchgate.net This involves a multidisciplinary approach combining biology, biochemistry, and engineering. researchgate.net

Advanced Materials Science: Materials scientists explore how the molecular structure of diols can be translated into macroscopic properties in materials like polymers, surfactants, and liquid crystals. acs.org This involves understanding how diols self-assemble and interact with other molecules to create materials with specific functions. mdpi.com

This interdisciplinary approach is essential for tackling complex challenges and unlocking the full potential of long-chain diols like this compound in a wide range of applications, from biodegradable plastics to advanced biomaterials. iksadyayinevi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.